molecular formula C21H17NO B14222250 1H-Indole-3-carboxaldehyde, 1-methyl-2-(2-methyl-1-naphthalenyl)- CAS No. 590401-49-3

1H-Indole-3-carboxaldehyde, 1-methyl-2-(2-methyl-1-naphthalenyl)-

Cat. No.: B14222250
CAS No.: 590401-49-3
M. Wt: 299.4 g/mol
InChI Key: WIVZWRZXBCUOKB-UHFFFAOYSA-N
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Description

1H-Indole-3-carboxaldehyde, 1-methyl-2-(2-methyl-1-naphthalenyl)- is a complex organic compound belonging to the indole family Indole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry

Chemical Reactions Analysis

1H-Indole-3-carboxaldehyde, 1-methyl-2-(2-methyl-1-naphthalenyl)- undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids.

    Reduction: Reduction reactions using agents such as lithium aluminum hydride can convert the aldehyde group to an alcohol.

    Substitution: Electrophilic substitution reactions are common due to the presence of the indole nucleus.

Major products formed from these reactions include carboxylic acids, alcohols, and various substituted indole derivatives .

Scientific Research Applications

1H-Indole-3-carboxaldehyde, 1-methyl-2-(2-methyl-1-naphthalenyl)- has several scientific research applications:

Mechanism of Action

The mechanism of action of 1H-Indole-3-carboxaldehyde, 1-methyl-2-(2-methyl-1-naphthalenyl)- involves its interaction with specific molecular targets. The indole nucleus allows it to bind with high affinity to various receptors and enzymes, modulating their activity. This interaction can lead to the inhibition or activation of biochemical pathways, contributing to its biological effects .

Comparison with Similar Compounds

Compared to other indole derivatives, 1H-Indole-3-carboxaldehyde, 1-methyl-2-(2-methyl-1-naphthalenyl)- stands out due to its unique structural features and enhanced biological activity. Similar compounds include:

These compounds share the indole nucleus but differ in their substituents, leading to variations in their chemical behavior and applications.

Properties

CAS No.

590401-49-3

Molecular Formula

C21H17NO

Molecular Weight

299.4 g/mol

IUPAC Name

1-methyl-2-(2-methylnaphthalen-1-yl)indole-3-carbaldehyde

InChI

InChI=1S/C21H17NO/c1-14-11-12-15-7-3-4-8-16(15)20(14)21-18(13-23)17-9-5-6-10-19(17)22(21)2/h3-13H,1-2H3

InChI Key

WIVZWRZXBCUOKB-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C2=CC=CC=C2C=C1)C3=C(C4=CC=CC=C4N3C)C=O

Origin of Product

United States

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